molecular formula C18H19ClN4O2S B2427484 2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole CAS No. 604741-59-5

2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole

Cat. No. B2427484
CAS RN: 604741-59-5
M. Wt: 390.89
InChI Key: RVBRVWQZEPNZDF-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole” is a complex organic molecule that contains a benzimidazole core, a piperazine ring, and a sulfonyl group. These types of compounds are often found in pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the piperazine ring could undergo reactions typical of secondary amines, while the sulfonyl group could participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight and chemical formula, would be determined using analytical techniques such as mass spectrometry .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Heterocyclic Compounds : This compound has been used as a starting compound for synthesizing various heterocyclic compounds, such as thiosemicarbazides and oxadiazole derivatives. These compounds were characterized using IR, NMR, and mass spectral studies and evaluated for their biological activities, including lipase and α-glucosidase inhibition (Bekircan, Ülker, & Menteşe, 2015).

Biological and Pharmacological Evaluation

  • Evaluation as Anticancer Agents : Derivatives of this compound were synthesized and evaluated for their potential as anticancer agents. The derivatives showed concentration-dependent cellular growth inhibitory effects on breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
  • Investigation of Antiviral Activity : The synthesis of sulfonamide derivatives and their evaluation for antiviral activity against the tobacco mosaic virus is another application. This study involved extensive synthetic procedures and biological assays to assess the antiviral properties of the synthesized compounds (Chen et al., 2010).

Agricultural Applications

  • Use in Sustained Release of Agricultural Compounds : This compound has been involved in the preparation of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides, demonstrating its potential in enhancing the efficiency and safety of agricultural chemicals (Campos et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are often found in a variety of pharmaceuticals, including antihistamines, antiparasitic drugs, and antipsychotics .

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through laboratory testing and would be included in its Safety Data Sheet (SDS) .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For instance, if it shows promise as a pharmaceutical, further studies could be conducted to optimize its synthesis, improve its efficacy, and assess its safety .

properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-21-17-5-3-2-4-16(17)20-18(21)22-10-12-23(13-11-22)26(24,25)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBRVWQZEPNZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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